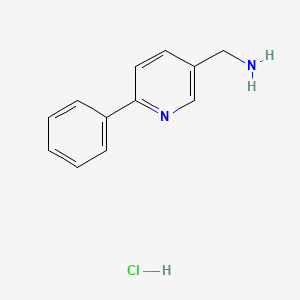

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound this compound possesses a well-defined systematic nomenclature according to International Union of Pure and Applied Chemistry guidelines. The official IUPAC name is designated as (6-phenylpyridin-3-yl)methanamine;hydrochloride, which accurately describes the structural framework consisting of a pyridine ring bearing a phenyl substituent at the 6-position and a methanamine group at the 3-position. This nomenclature system provides unambiguous identification of the compound's molecular architecture and substitution pattern.

The compound is registered under Chemical Abstracts Service number 2034155-02-5, which serves as a unique identifier in chemical databases and literature. Alternative nomenclature systems recognize this compound as 3-Pyridinemethanamine, 6-phenyl-, hydrochloride, reflecting the traditional pyridine numbering system. The systematic identification also includes the synonym (6-phenylpyridin-3-yl)methanamine hydrochloride, which emphasizes the specific positional relationship between the functional groups.

The compound's registration in major chemical databases confirms its established identity within the scientific community. PubChem assigns this compound the identifier CID 91812482, facilitating cross-referencing across multiple research platforms. The parent compound, without the hydrochloride salt, is separately catalogued as CID 21362592, representing the free base form of 1-(6-Phenylpyridin-3-yl)methanamine.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₁₃ClN₂, representing the complete salt form including the chloride anion. This formula indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two nitrogen atoms within the molecular structure. The molecular weight is precisely calculated as 220.70 grams per mole, as determined through computational methods using PubChem release 2025.04.14.

The parent compound, excluding the hydrochloride component, exhibits the molecular formula C₁₂H₁₂N₂ with a corresponding molecular weight of 184.237 grams per mole. This difference of 36.46 atomic mass units between the salt and free base forms directly corresponds to the addition of hydrogen chloride, confirming the stoichiometric relationship in salt formation. The formal charge of the parent compound is zero, indicating a neutral species prior to salt formation.

Elemental analysis of the compound reveals the distribution of atomic components within the molecular framework. Carbon represents the dominant element by mass, contributing approximately 65.3 percent of the total molecular weight. Hydrogen accounts for approximately 5.9 percent, while nitrogen contributes about 12.7 percent of the molecular mass. The chlorine atom, introduced through salt formation, represents approximately 16.1 percent of the total molecular weight, significantly influencing the compound's physical and chemical properties.

Crystallographic Data and Three-Dimensional Conformation

Crystallographic studies of 1-(6-Phenylpyridin-3-yl)methanamine have been conducted within protein-ligand complex systems, providing valuable insights into its three-dimensional conformation. The compound appears in crystallographic databases under the three-letter code JAH, facilitating identification in structural biology applications. X-ray crystallographic analysis reveals that the compound adopts a specific spatial arrangement when bound to biological targets, particularly in complex with tRNA methyltransferase enzymes.

The crystal structure analysis of TrmD methyltransferase from Mycobacterium abscessus complexed with this compound achieved a resolution of 1.55 Angstroms, providing detailed structural information. The crystallographic data demonstrates that the phenyl ring and pyridine ring systems are not coplanar, exhibiting a distinct dihedral angle that influences the compound's binding properties and molecular interactions. This non-planar arrangement is characteristic of substituted pyridine systems and contributes to the compound's three-dimensional shape.

Conformational analysis indicates that the methanamine group at the 3-position of the pyridine ring adopts a flexible orientation, allowing for multiple conformational states in solution. The phenyl substituent at the 6-position of the pyridine ring influences the overall molecular geometry through steric and electronic effects. Crystallographic coordinates reveal specific bond lengths and angles consistent with typical aromatic and aliphatic carbon-nitrogen systems.

The compound's crystal packing interactions involve hydrogen bonding networks facilitated by the amine functionality and aromatic pi-pi stacking interactions between the phenylpyridine systems. These intermolecular forces contribute to the stability of the crystalline form and influence the compound's solid-state properties. The hydrochloride salt formation enhances crystallization properties through ionic interactions and additional hydrogen bonding opportunities.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's hydrogen and carbon environments, revealing distinct chemical shifts characteristic of the aromatic and aliphatic components. The pyridine ring protons exhibit characteristic downfield chemical shifts due to the electron-withdrawing nature of the nitrogen atom.

The methanamine protons appear as a characteristic singlet in proton nuclear magnetic resonance spectra, typically observed around 3.8-4.0 parts per million, reflecting the benzylic position adjacent to the aromatic pyridine system. The phenyl ring protons contribute multiple signals in the aromatic region between 7.0-8.0 parts per million, with fine coupling patterns revealing the substitution pattern and electronic environment. Carbon nuclear magnetic resonance spectroscopy distinguishes between aromatic and aliphatic carbon atoms, with the methanamine carbon appearing around 42-45 parts per million.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecular structure. The primary amine functionality exhibits characteristic nitrogen-hydrogen stretching vibrations around 3300-3500 inverse centimeters, typically appearing as broad absorption bands due to hydrogen bonding in the solid state. Aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 inverse centimeters, confirming the presence of the phenylpyridine system.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 185 for the protonated parent compound (excluding chloride), consistent with the calculated molecular weight. Fragmentation patterns typically show loss of the methanamine group (mass difference of 30) and characteristic aromatic fragment ions. The base peak often corresponds to the phenylpyridine fragment, reflecting the stability of the conjugated aromatic system.

Tautomerism and Stereochemical Considerations

Tautomerism in this compound is limited due to the specific substitution pattern and functional group arrangements. The primary amine functionality at the methanamine position does not readily undergo tautomeric rearrangements under normal conditions, maintaining its structural integrity across typical temperature and pH ranges. The pyridine nitrogen atom exists exclusively in the neutral form within the free base, with protonation occurring at this site during salt formation with hydrogen chloride.

The phenyl substituent at the 6-position of the pyridine ring creates a substitution pattern that precludes classical aromatic tautomerism. The electron distribution within the pyridine ring system remains stable, with the nitrogen atom serving as the primary site for electrophilic interactions and hydrogen bonding. The aromatic system exhibits typical conjugation patterns consistent with substituted pyridines, maintaining aromaticity throughout the molecular framework.

Stereochemical analysis reveals that the compound lacks chiral centers, resulting in an achiral molecular structure. The methanamine carbon atom connects to two hydrogen atoms, one nitrogen atom, and the pyridine carbon, creating a tetrahedral geometry without stereogenic properties. Conformational flexibility exists around the carbon-carbon bond connecting the methanamine group to the pyridine ring, allowing for rotation and multiple conformational states in solution.

The absence of stereoisomerism simplifies the compound's characterization and synthesis, eliminating concerns about enantiomeric purity or stereochemical control during preparation. However, the compound exhibits geometric constraints due to the aromatic ring systems, which influence its three-dimensional shape and binding properties in biological systems. The planar nature of the phenylpyridine system contrasts with the tetrahedral geometry of the methanamine carbon, creating distinct regions of molecular rigidity and flexibility.

Properties

IUPAC Name |

(6-phenylpyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11;/h1-7,9H,8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBDNMAKERGVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Phenyl(6-phenylpyridin-3-yl)methanone Precursors

A common synthetic approach involves the reduction of phenyl(6-phenylpyridin-3-yl)methanone derivatives to the corresponding methanol intermediate, followed by conversion to the methanamine hydrochloride salt.

Catalytic Hydrogenation : Using transition metal catalysts such as Ru, Rh, Ir, or Pd complexes under hydrogen pressure (0.1–10 MPa) at temperatures ranging from 0 to 100 °C can efficiently reduce the ketone to the corresponding alcohol with high yield and enantioselectivity (ee > 99%) in some cases.

Alternative Reduction Protocols : Silver salt catalysis (e.g., AgOTf 6 mol%) combined with potassium bis(trimethylsilyl)amide (KHMDS) under hydrogen atmosphere (20 bar) at 80 °C for 72 hours in toluene has been shown to yield phenyl(6-phenylpyridin-3-yl)methanol in 80% yield.

Conversion of Alcohol to Methanamine Hydrochloride

The alcohol intermediate (phenyl(6-phenylpyridin-3-yl)methanol) can be converted into the corresponding amine hydrochloride salt through amination reactions:

Reductive Amination : The alcohol or corresponding aldehyde intermediate can be subjected to reductive amination conditions, often involving ammonium salts or amine sources with reducing agents, to introduce the amine functionality.

Direct Amination Using Hydrazine or Hydroxylamine Derivatives : Hydrazine monohydrate or hydroxylamine hydrochloride can react with ketone intermediates to form hydrazones or oximes, which upon further reduction or rearrangement yield amine derivatives.

Multi-Component and One-Pot Synthetic Routes

Some studies report one-pot or multi-component reactions to assemble substituted pyridine derivatives including 6-phenylpyridine frameworks:

- Ketonic Mannich Base Reaction : Using ketonic Mannich bases as enone precursors with enolizable ketones and ammonium acetate in the presence of catalysts like K-10 clay or K5CoW12O40·3H2O in isopropanol, high yields (80–97%) of 2,3,6-trisubstituted pyridines are achieved. These methods could be adapted to prepare 6-phenylpyridine derivatives with amine substituents.

Functional Group Transformations Toward the Hydrochloride Salt

After obtaining the amine derivative, treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol) yields the hydrochloride salt of 1-(6-Phenylpyridin-3-yl)methanamine.

The hydrochloride salt formation improves compound stability and facilitates purification and handling.

Representative Data Table of Preparation Steps and Yields

Research Findings and Notes

The catalytic hydrogenation methods provide high yields and selectivity but require careful control of pressure and temperature.

The use of silver salts and strong bases under hydrogen atmosphere offers an alternative to classical metal catalysts with comparable yields.

Multi-component reactions provide efficient routes to substituted pyridine cores but may require further functional group transformations to introduce the methanamine moiety.

Purification techniques such as preparative thin-layer chromatography (TLC) and recrystallization are commonly employed to isolate pure intermediates and final products.

The hydrochloride salt form is preferred for its enhanced solubility and ease of handling in pharmaceutical or chemical applications.

Chemical Reactions Analysis

Types of Reactions

1-(6-Phenylpyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl or pyridine derivatives.

Scientific Research Applications

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride, a compound with the CAS number 2034155-02-5, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, biological research, and material science.

Structure and Composition

This compound features a phenylpyridine moiety attached to a methanamine group, making it a versatile compound for various chemical reactions. Its molecular formula is C12H12ClN, with a molecular weight of 219.68 g/mol.

Physical Properties

- Molecular Weight : 219.68 g/mol

- Melting Point : Data not extensively documented in available literature.

- Solubility : Soluble in polar solvents like water and ethanol.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antidepressant Activity : Studies have indicated that compounds with similar structures may exhibit serotonin reuptake inhibition, suggesting potential use as antidepressants.

- Anticancer Properties : Preliminary studies suggest that this compound could inhibit certain cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Biological Research

This compound serves as a valuable tool in biological studies:

- Enzyme Inhibitor Studies : The amine group allows for interactions with various enzymes, aiding in the exploration of enzyme kinetics and inhibition mechanisms.

- Receptor Binding Studies : The phenylpyridine structure may facilitate binding to specific receptors, making it useful in pharmacological research.

Material Science

In material science, this compound can be utilized:

- Synthesis of Novel Polymers : The compound can act as a monomer in the synthesis of advanced polymers with tailored properties for specific applications.

- Nanomaterials Development : It may serve as a precursor for developing nanomaterials due to its ability to form stable complexes with metal ions.

Case Study 1: Antidepressant Activity

A recent study evaluated the antidepressant-like effects of derivatives of this compound in animal models. The results indicated significant reductions in depressive behaviors, suggesting that modifications of this compound could lead to new antidepressant therapies.

Case Study 2: Anticancer Research

Research conducted on the anticancer properties of this compound involved testing against various cancer cell lines. Results showed promising cytotoxic effects, leading to further investigation into its mechanism of action and potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(6-Phenylpyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Core Heterocycles: While the target compound uses a pyridine core, analogs like those in and incorporate pyrimidine or quinoline rings, which alter electronic properties and binding affinities.

- Electron-Donating Groups (e.g., phenyl, methoxy): The phenyl group in the target compound may enhance π-π stacking in hydrophobic binding pockets, whereas methoxy groups () improve lipophilicity and membrane permeability.

Pharmacological and Functional Comparisons

- Serotonin Receptor Agonists : Compounds in demonstrate functional selectivity for serotonin 2C receptors, attributed to cyclopropane-induced rigidity and fluorinated aryl groups. The target compound’s phenylpyridine scaffold may similarly target CNS receptors but lacks direct evidence .

- GABA Transporter Inhibition: highlights 1-(4-fluorophenyl)methanamine hydrochloride as a GABA transporter inhibitor.

Biological Activity

1-(6-Phenylpyridin-3-YL)methanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a phenyl ring attached to a pyridine ring, along with an amine functional group and a hydrochloride salt. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C12H12N2·HCl. Its structure allows for various interactions with biological targets, making it a subject of interest for researchers exploring its pharmacological potential.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of this compound may induce apoptosis in cancer cells, demonstrating cytotoxic effects superior to traditional chemotherapy agents like bleomycin .

- Receptor Binding Affinity : Interaction studies suggest that this compound has significant binding affinity for certain receptors, which may be implicated in its pharmacological effects.

- Antiviral Activity : Preliminary investigations indicate potential antiviral properties against Dengue virus through inhibition of host kinases AAK1 and GAK, showcasing its broad-spectrum antiviral potential .

The mechanism of action for this compound involves several pathways:

- Receptor Interactions : The compound binds to specific receptors, potentially altering signaling pathways associated with cell proliferation and apoptosis.

- Inhibition of Kinases : It acts as an inhibitor of key kinases involved in viral replication, thereby reducing the viral load in infected cells .

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

Case Study: Anticancer Activity

A recent study investigated the anticancer properties of this compound using FaDu hypopharyngeal tumor cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis at significantly higher rates compared to standard treatments. This suggests that the compound could serve as a potential lead in developing new anticancer therapies.

Case Study: Antiviral Efficacy

Another research effort focused on the antiviral capabilities of this compound against Dengue virus. The study utilized human primary dendritic cells to assess the efficacy of this compound as an inhibitor of AAK1 and GAK kinases. The findings revealed a marked reduction in viral replication, highlighting the therapeutic potential of this compound in treating viral infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.